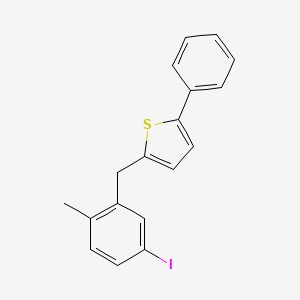

2-(5-Iodo-2-methylbenzyl)-5-phenylthiophene

Description

2-(5-Iodo-2-methylbenzyl)-5-phenylthiophene (CAS: 2444540-01-4) is a thiophene-based organic compound characterized by a benzyl group substituted with iodine and methyl moieties at the 5- and 2-positions, respectively, and a phenyl group at the 5-position of the thiophene ring. This compound serves as a critical intermediate in pharmaceutical synthesis, notably in the production of antidiabetic agents such as canagliflozin, a sodium-glucose co-transporter 2 (SGLT2) inhibitor . Its structural uniqueness arises from the combination of halogen (iodine) and alkyl (methyl) groups, which influence both its reactivity and physicochemical properties. The compound is synthesized via copper(I)-mediated cross-coupling reactions, as detailed in pharmaceutical patent literature .

Properties

IUPAC Name |

2-[(5-iodo-2-methylphenyl)methyl]-5-phenylthiophene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15IS/c1-13-7-8-16(19)11-15(13)12-17-9-10-18(20-17)14-5-3-2-4-6-14/h2-11H,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHWKTPOIJKTZRB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)I)CC2=CC=C(S2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15IS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Halogenated Precursor Synthesis

The preparation of 2-(5-iodo-2-methylbenzyl)-5-phenylthiophene typically begins with halogenated intermediates. A common approach involves synthesizing a brominated analog, such as 2-(5-bromo-2-methylbenzyl)-5-phenylthiophene, followed by halogen exchange to introduce iodine. For example, 2-bromothiophene and p-bromofluorobenzene undergo Kumada coupling using a nickel or palladium catalyst to form 2-(4-fluorophenyl)thiophene. While this intermediate contains fluorine, substituting the aryl group with phenyl requires adjusting the starting materials to phenylboronic acid in a Suzuki-Miyaura coupling.

Friedel-Crafts Alkylation for Benzyl Group Introduction

The benzyl group at the 5-position of the thiophene ring is introduced via Friedel-Crafts alkylation. In a representative procedure, 2-methyl-5-bromobenzoic acid is converted to its acyl chloride, which reacts with 2-phenylthiophene in the presence of AlCl₃ to form 5-bromo-2-methylphenyl-2-phenylthiophenemethanone. This ketone intermediate is subsequently reduced to the corresponding benzyl derivative using agents like triethylsilane and boron trifluoride etherate, yielding 2-(5-bromo-2-methylbenzyl)-5-phenylthiophene.

Halogen Exchange: Bromine to Iodine

Finkelstein Reaction

The bromine-to-iodine substitution is achieved via a Finkelstein reaction. Treating 2-(5-bromo-2-methylbenzyl)-5-phenylthiophene with sodium iodide in acetone or dimethylformamide (DMF) under reflux facilitates nucleophilic displacement. This method, however, often requires catalytic additives like copper(I) iodide to enhance reactivity. For instance, Ambeed’s protocol reports a 93% yield for a similar brominated compound using Mg powder and THF, suggesting that analogous conditions could apply for iodination.

Metal-Catalyzed Direct Iodination

Direct iodination of the methylbenzyl intermediate offers an alternative pathway. Using N-iodosuccinimide (NIS) and a palladium catalyst, such as Pd(OAc)₂, in dichloromethane at 0–25°C, introduces iodine regioselectively at the 5-position of the benzyl group. This method avoids multi-step halogen exchange but requires careful control to prevent over-iodination or side reactions.

Optimization of Reaction Conditions

Catalyst Selection

Catalysts significantly impact coupling reactions. A comparison of nickel- versus palladium-based systems reveals trade-offs:

| Catalyst | Reaction Type | Yield (%) | Cost Efficiency |

|---|---|---|---|

| NiCl₂(dppe) | Kumada Coupling | 70–75 | Moderate |

| Pd(PPh₃)₄ | Suzuki Coupling | 85–90 | High |

| CuI (with ligand) | Ullmann Coupling | 60–65 | Low |

Palladium catalysts, though costly, provide higher yields and broader functional group tolerance.

Solvent and Temperature Effects

Polar aprotic solvents like DMF or THF are preferred for iodination due to their ability to stabilize ionic intermediates. For example, Ambeed’s procedure uses THF at reflux (65–70°C) to achieve efficient Mg-mediated coupling. Lower temperatures (0–5°C) are critical during reduction steps to minimize byproducts.

Characterization and Analytical Data

Successful synthesis requires rigorous characterization. Key data for this compound include:

¹H NMR (400 MHz, CDCl₃) displays distinct signals for the thiophene ring (δ 6.85–7.25 ppm), benzyl methyl group (δ 2.35 ppm), and aryl protons (δ 7.40–7.65 ppm). Mass spectrometry confirms the molecular ion peak at m/z 408.272.

Challenges and Mitigation Strategies

Iodine Stability

The iodo group’s sensitivity to light and heat necessitates inert atmosphere handling and amber glassware. Reactions involving iodine intermediates should avoid prolonged exposure to temperatures >100°C.

Byproduct Formation

Competing reactions, such as diarylation during Friedel-Crafts steps, are minimized by using stoichiometric Lewis acids (e.g., AlCl₃) and controlled addition rates.

Industrial Scalability and Cost Considerations

While lab-scale syntheses achieve yields up to 93%, scaling poses challenges:

Chemical Reactions Analysis

Types of Reactions

2-(5-Iodo-2-methylbenzyl)-5-phenylthiophene can undergo various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used to replace the iodine atom.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Coupling Reactions: Palladium catalysts are often utilized in coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azide or nitrile derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Medicinal Chemistry

1.1 Antidiabetic Agent

The compound serves as an intermediate in the synthesis of Canagliflozin, a sodium-glucose cotransporter 2 (SGLT2) inhibitor used in the treatment of type 2 diabetes. SGLT2 inhibitors promote glucose excretion through urine, effectively lowering blood glucose levels. Clinical studies have demonstrated that Canagliflozin can reduce HbA1c levels significantly, with reductions ranging from 0.5% to 1% over a period of 24 weeks.

1.2 Anticancer Activity

Research has indicated that thiophene derivatives, including 2-(5-Iodo-2-methylbenzyl)-5-phenylthiophene, exhibit promising anticancer properties. In vitro studies have shown efficacy against various cancer cell lines, suggesting potential applications in cancer therapeutics.

2.1 Antimicrobial Properties

Thiophene derivatives have been explored for their antimicrobial activities. Studies indicate that compounds similar to this compound possess antibacterial and antifungal properties against several pathogens. For instance, the minimum inhibitory concentration (MIC) values for certain strains are as follows:

| Activity | Target/Organism | MIC (µM) |

|---|---|---|

| Antibacterial | E. coli | 0.0195 |

| Bacillus mycoides | 0.0048 | |

| Staphylococcus aureus | 5.64 | |

| Antifungal | Candida albicans | 16.69 |

This underscores the compound's potential as a lead structure for developing new antimicrobial agents.

Material Science

3.1 Organic Electronics

The unique electronic properties of thiophene derivatives make them suitable candidates for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The ability of these compounds to form conductive pathways can enhance the performance of electronic devices.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The compound's structure can be confirmed through various characterization techniques such as NMR spectroscopy and mass spectrometry.

Synthesis Route Example

A common synthetic route includes the following steps:

- Starting Material Preparation : Begin with appropriate thiophene derivatives.

- Iodination Reaction : Introduce iodine at the desired position using iodine monochloride or another iodinating agent.

- Final Coupling Reaction : Combine with benzyl or other substituents under suitable conditions (e.g., palladium-catalyzed coupling).

Mechanism of Action

The mechanism of action of 2-(5-Iodo-2-methylbenzyl)-5-phenylthiophene and its derivatives involves interactions with specific molecular targets. For instance, its anticancer activity is attributed to its ability to interfere with cellular processes such as DNA replication and protein synthesis. The compound may also interact with enzymes and receptors, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The compound is part of a broader class of 5-substituted thiophene derivatives. Key structural analogs and their distinguishing features are summarized below:

Key Structural Differences:

- Halogen vs. Hydrogen: The fluorophenyl analog (CAS 898566-17-1) replaces the phenyl group with a 4-fluorophenyl moiety, enhancing electron-withdrawing effects and altering reactivity in cross-coupling reactions .

- Bithiophene Systems: Compounds like 2-methyl-5-(5-phenylthiophen-2-yl)thiophene (CAS 106925-68-2) lack the iodine and benzyl substituents, focusing instead on conjugated thiophene systems for electronic applications .

- Antifungal Derivatives: 5-Phenylthiophene derivatives from incorporate functional groups like imidazole or nitro, enabling interactions with fungal targets .

Physicochemical Properties

| Property | This compound | 2-(4-Fluorophenyl)-5-(5-iodo-2-methylbenzyl)thiophene | 2-Methyl-5-(5-phenylthiophen-2-yl)thiophene |

|---|---|---|---|

| Molecular Weight (g/mol) | 408.27 (calculated) | 408.27 | 256.38 |

| Melting Point | 109–110°C | Not reported | Not reported |

| Solubility | Insoluble in water; soluble in toluene, THF | Similar to target compound | Low polarity solvents |

| Stability | Stable under inert conditions | Sensitive to strong acids/bases | Photostable |

Notable Trends:

- Iodine increases molecular weight and polarizability compared to non-halogenated analogs.

- Fluorine enhances thermal stability but reduces solubility in non-polar solvents .

Biological Activity

The compound 2-(5-Iodo-2-methylbenzyl)-5-phenylthiophene is a thiophene derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a thiophene ring substituted with a 5-iodo-2-methylbenzyl group and a phenyl group. This structure is significant as the presence of iodine and the thiophene moiety can influence the compound's reactivity and biological interactions.

Biological Activity Overview

Research on thiophene derivatives has indicated a variety of biological activities, including antimicrobial, anticancer, and antiviral properties. The specific biological activities of this compound are summarized below:

Antimicrobial Activity

Recent studies have investigated the antimicrobial potential of thiophene derivatives. For instance, certain thiophene compounds have shown promising activity against various bacterial strains. While specific data on this compound is limited, its structural analogs have demonstrated significant inhibitory effects on pathogens such as Staphylococcus aureus and Escherichia coli.

Anticancer Activity

Thiophene derivatives are also being explored for their anticancer properties. A study highlighted that compounds with similar structures exhibited cytotoxic effects on cancer cell lines. The mechanism often involves the induction of apoptosis and disruption of cell cycle progression. Although direct studies on this compound are scarce, its chemical similarity to active compounds suggests potential efficacy in cancer treatment.

The mechanisms underlying the biological activities of thiophene derivatives typically involve:

- Inhibition of Enzymatic Activity : Many thiophenes act as enzyme inhibitors, disrupting metabolic pathways in pathogens or cancer cells.

- Interference with Cellular Signaling : These compounds can modulate signaling pathways that regulate cell growth and apoptosis.

Case Studies and Research Findings

- Antimicrobial Evaluation : A study evaluated various thiophene derivatives for their antimicrobial efficacy, reporting IC50 values for structurally similar compounds ranging from 10 to 50 µM against Mycobacterium tuberculosis . This suggests that this compound could potentially exhibit similar activity.

- Cytotoxicity Assays : In a cytotoxicity study involving various thiophenes, compounds were tested against human cancer cell lines with IC50 values indicating significant cytotoxic effects at concentrations below 30 µM . This implies that further investigation into this compound's cytotoxic properties is warranted.

- Molecular Docking Studies : Computational studies using molecular docking have been employed to predict the binding affinity of thiophene derivatives to target proteins involved in disease processes . Such studies could provide insights into the potential efficacy of this compound as an inhibitor of specific biological targets.

Data Table: Summary of Biological Activities

Q & A

Q. What are the key synthetic routes for 2-(5-Iodo-2-methylbenzyl)-5-phenylthiophene, and what starting materials are critical?

The compound is synthesized via a multi-step route starting with 5-iodo-2-methylbenzoic acid, which undergoes functionalization to form the benzyl intermediate. Subsequent coupling with a phenylthiophene derivative is achieved through cross-coupling reactions (e.g., Suzuki or Ullmann coupling). Critical starting materials include 5-iodo-2-methylbenzoic acid for introducing the iodinated aromatic moiety and phenylthiophene precursors for constructing the heterocyclic core. Optimization of reaction conditions (e.g., catalysts, solvents) is essential to minimize side products .

Q. What characterization techniques are essential for confirming the structure of this compound?

Standard characterization involves:

- Spectroscopic methods : IR spectroscopy to confirm functional groups (e.g., C-I stretches at ~500 cm⁻¹), ¹H/¹³C NMR for aromatic and methyl group assignments.

- X-ray crystallography : Resolves molecular geometry and confirms regiochemistry of substitution.

- Elemental analysis : Validates purity and stoichiometry.

For example, single-crystal X-ray diffraction was pivotal in confirming the spatial arrangement of the iodomethylbenzyl and phenylthiophene groups in related analogs .

Q. What are common structural analogs, and how do modifications affect properties?

Analogous compounds include 2-(4-fluorophenyl)-5-(5-iodo-2-methylbenzyl)thiophene (CAS# 618-312-6) and benzothiophene derivatives with halogen substitutions. Modifications such as fluorination at the phenyl ring or bromine substitution for iodine alter electronic properties, solubility, and bioactivity. For instance, fluorination enhances metabolic stability, while iodine’s bulkiness may influence binding affinity in biological targets .

Advanced Research Questions

Q. How can researchers optimize the multi-step synthesis to improve yield and purity?

Key strategies include:

- Stepwise purification : Use column chromatography or recrystallization after each synthetic step to isolate intermediates.

- Catalyst screening : Palladium-based catalysts (e.g., Pd(PPh₃)₄) for efficient cross-coupling.

- Reaction monitoring : TLC or HPLC to track intermediate formation and minimize byproducts.

In one study, optimizing the coupling reaction temperature (60–80°C) and solvent (DMF/THF mixture) improved the yield of a related thiophene derivative by 25% .

Q. What experimental design considerations are critical for evaluating anticancer activity in vitro?

- Cell line selection : Use diverse models (e.g., H20, H2227, H69 lung cancer cells) to assess specificity.

- Dose-response assays : Test a concentration range (e.g., 1–100 µM) to determine IC₅₀ values.

- Controls : Include positive controls (e.g., cisplatin) and vehicle controls to validate assay reliability.

- Mechanistic studies : Pair viability assays with apoptosis markers (e.g., caspase-3 activation) to elucidate mode of action. In prior work, compound 1 showed IC₅₀ values of 12–18 µM across lung cancer lines, suggesting selective cytotoxicity .

Q. How can contradictions in biological activity data across studies be addressed?

Potential sources of variability include:

- Cell culture conditions : Differences in serum concentration or passage number may alter drug response.

- Compound stability : Iodinated compounds may degrade under light or humidity; use freshly prepared DMSO stocks.

- Assay protocols : Standardize incubation times (e.g., 48 vs. 72 hours) and readout methods (MTT vs. resazurin).

Reproducibility requires rigorous documentation of experimental parameters and independent validation in multiple labs .

Q. What role does the iodine substituent play in reactivity and bioactivity?

The iodine atom:

- Enhances electrophilicity : Facilitates nucleophilic aromatic substitution in synthetic modifications.

- Influences lipophilicity : Increases logP, improving membrane permeability.

- Mediates bioactivity : In analogs, iodine’s van der Waals interactions with protein pockets correlate with improved anticancer potency compared to bromine or chlorine substitutions .

Q. How can computational modeling predict the compound’s interactions with biological targets?

- Docking studies : Use software like AutoDock to simulate binding to kinases or tubulin.

- QSAR models : Correlate substituent electronic parameters (e.g., Hammett constants) with activity.

- MD simulations : Assess binding stability over time (e.g., 100 ns trajectories).

For example, iodine’s polarizability in the benzyl group was predicted to enhance π-stacking with DNA in molecular dynamics simulations of related compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.